4-Bromo-2-fluoro-5-nitrobenzaldehyde
Overview
Description
4-Bromo-2-fluoro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3BrFNO3 . It has a molecular weight of 248.01 . The IUPAC name for this compound is 4-bromo-2-fluoro-5-nitrobenzaldehyde .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-nitrobenzaldehyde involves multiple steps . The process begins with N-bromosuccinimide in dichloromethane at 0°C . This is followed by the addition of sulfuric acid, sodium nitrite, copper (II) sulfate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane . The reaction is carried out at -5°C for 15 minutes, then at 50°C .Molecular Structure Analysis
The InChI code for 4-Bromo-2-fluoro-5-nitrobenzaldehyde is 1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H . The InChI key is ZAROJBMUUUKZBH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-nitrobenzaldehyde is a solid at room temperature .Scientific Research Applications
Synthesis of Derivatives
4-Bromo-2-fluoro-5-nitrobenzaldehyde has been utilized in the synthesis of various chemical compounds. A notable application includes its use in the highly stereoselective synthesis of 2-aminobenzylidene derivatives. This process involves a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution and nucleophilic aromatic substitution–Knoevenagel condensation cascade approach, achieving high stereoselectivity and yields ranging from 52–88% (Xu et al., 2014).
Molecular Structure Investigations
The molecular structure of compounds related to 4-Bromo-2-fluoro-5-nitrobenzaldehyde has been a subject of interest in several studies. For instance, the crystal structure of (E)-4-Bromo-N′-(2-nitrobenzylidene)benzohydrazide, derived from a related compound, was determined, revealing interesting aspects like the dihedral angle between benzene rings and the molecule's configuration (Zhang et al., 2009). Additionally, molecular structure and properties of 2-fluoro-4-bromobenzaldehyde, a closely related compound, have been experimentally investigated using X-ray diffraction technique and vibrational spectroscopy, supported by computational studies (Tursun et al., 2015).
Radiosynthesis Applications
In the field of radiopharmaceuticals, 4-Bromo-2-fluoro-5-nitrobenzaldehyde-related compounds have been used in radiosynthesis. For example, the synthesis of 4-nitro-α-bromo-α,α-difluorotoluene, starting from 4-nitrobenzaldehyde, was a key step in the radiosynthesis of [F-18]fluoxetine, a potential radiotracer for serotonin reuptake sites (Das & Mukherjee, 1993).
Synthesis of Other Chemical Compounds
Moreover, 4-Bromo-2-fluoro-5-nitrobenzaldehyde has been utilized in the synthesis of various other chemical compounds. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, a related compound, was reported with an overall yield of about 47% and a purity of 99.8% (Chen, 2008)
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAROJBMUUUKZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594021 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-nitrobenzaldehyde | |
CAS RN |
679839-39-5 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluoro-5-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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